molecular formula C8H4BrF3O2 B168717 4-Bromo-3-(trifluoromethyl)benzoic acid CAS No. 1622-14-6

4-Bromo-3-(trifluoromethyl)benzoic acid

Cat. No. B168717
CAS RN: 1622-14-6
M. Wt: 269.01 g/mol
InChI Key: GPBPFDPENZHCPR-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular weight of 4-Bromo-3-(trifluoromethyl)benzoic acid is 269.02 . The structure of the compound includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Bromo-3-(trifluoromethyl)benzoic acid is a solid at 20°C . Its melting point ranges from 181.0 to 185.0°C . The compound is a white to light yellow powder or crystal .

Scientific Research Applications

Molecular and Chemical Reactivity Analysis

A study by Yadav et al. (2022) focused on the structural and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insights into its reactivity. The research utilized Density Functional Theory (DFT) to evaluate various molecular descriptors, like ionization energy and electrophilicity, which are crucial for predicting chemical reactivity. Additionally, the impact of solvent on these parameters was examined, emphasizing how solvation can alter a molecule's reactivity. This study is essential for understanding the fundamental properties and potential applications of similar compounds, including 4-bromo-3-(trifluoromethyl)benzoic acid (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).

Organic Synthesis and Catalysis

In 2020, Zhou et al. revealed an innovative method for constructing the 3-trifluoromethyl isocoumarin skeleton, an important structure in bioactive molecules, using 3-bromo-1,1,1-trifluoroacetone. This method involved an iridium-catalyzed reaction and showcased the significance of 4-bromo-3-(trifluoromethyl)benzoic acid derivatives in the synthesis of complex organic structures (Zhou, Geng, Wang, Zhang, & Zhao, 2020).

Photochemical Properties and Applications

Matsubara et al. (2016) investigated the photoinduced charge-transfer state of 4-carbazolyl-3-(trifluoromethyl)benzoic acid, revealing its high catalytic activity in photochemical reactions. This study highlighted the potential of 4-bromo-3-(trifluoromethyl)benzoic acid derivatives in photoredox catalysis, offering a new avenue for light-driven organic transformations (Matsubara, Shimada, Kobori, Yabuta, Osakai, & Hayashi, 2016).

Steric Effects in Chemical Reactions

Research by Schlosser et al. (2006) on the steric effects in chemical reactions provided insights into how trifluoromethyl groups, like those in 4-bromo-3-(trifluoromethyl)benzoic acid, can influence reactivity. This study is pivotal in understanding how steric hindrance affects the course of chemical reactions, especially in complex organic syntheses (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).

Safety And Hazards

4-Bromo-3-(trifluoromethyl)benzoic acid is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPFDPENZHCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)benzoic acid

CAS RN

161622-14-6
Record name 4-Bromo-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Yonezawa, H Nakamura, K Maeyama - Reactive and Functional …, 2002 - Elsevier
The syntheses of three isomeric, wholly aromatic polyketones composed of a trifluoromethylated biphenylene unit and a 2,2′-dimethoxybiphenylene unit were performed via direct …
Number of citations: 20 www.sciencedirect.com
B Lin, S Wu, Q Xiao, J Kou, J Hu, Z Zhu… - … Process Research & …, 2023 - ACS Publications
This paper presents the development of two generations of routes for the synthesis of the key intermediate 8-Cl of siponimod. The first generation focuses on a cyanation reaction …
Number of citations: 2 pubs.acs.org
JD Huber, J Bentzien, SJ Boyer, J Burke… - Journal of medicinal …, 2012 - ACS Publications
… 4-Bromo-3-trifluoromethyl-benzoic Acid Methyl Ester (15) To a solution of 4-bromo-3-trifluoromethyl-benzoic acid (3B Scientific, 115 g, 428 mmol) in methanol (400 mL) was added …
Number of citations: 35 pubs.acs.org
L Qiu, H Jiang, Y Yu, J Gu, J Wang, H Zhao… - Organic & …, 2022 - pubs.rsc.org
Assessment of sphingosine-1-phosphate receptor 1 (S1PR1) expression could be a unique tool to determine the neuroinflammatory status for central nervous system (CNS) disorders. …
Number of citations: 5 pubs.rsc.org
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
The majority of potent and selective hNa V 1.7 inhibitors possess common pharmacophoric features that include a heteroaryl sulfonamide headgroup and a lipophilic aromatic tail group…
Number of citations: 40 pubs.acs.org
AJ Rosenberg, H Liu, H Jin, X Yue, S Riley… - Journal of medicinal …, 2016 - ACS Publications
Sphingosine 1-phosphate receptor 1 (S1P 1 ) plays a pivotal signaling role in inflammatory response; because S1P 1 modulation has been identified as a therapeutic target for various …
Number of citations: 23 pubs.acs.org
F El-Hage - 2020 - rosdok.uni-rostock.de
Organic molecules accomplish different crucial functions in nature, pharmaceuticals, and technology. Organic synthesis, as such, represent a key tool to access and realise a broad …
Number of citations: 2 rosdok.uni-rostock.de

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